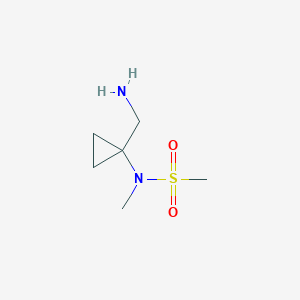
N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a methylmethanesulfonamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide typically involves the following steps:
Cyclopropanation: The formation of the cyclopropyl ring can be achieved through the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Sulfonamide Formation: The final step involves the reaction of the aminomethylcyclopropyl intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and aminomethylation reactions, followed by sulfonamide formation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropyl and sulfonamide groups.
Reduction: Reduced derivatives with potential cleavage of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by interfering with their normal function. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-[1-(Aminomethyl)cyclopropyl]-3-(benzylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]-L-alaninamide
- N-[1-(Aminomethyl)cyclopropyl]-3-(morpholin-4-ylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamides
Uniqueness
N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide is unique due to its specific combination of a cyclopropyl ring, aminomethyl group, and sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H14N2O2S |
|---|---|
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
N-[1-(aminomethyl)cyclopropyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6(5-7)3-4-6/h3-5,7H2,1-2H3 |
Clave InChI |
IODFSFNIPVWFQJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1(CC1)CN)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


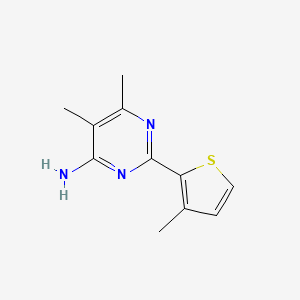
![5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one](/img/structure/B15279761.png)
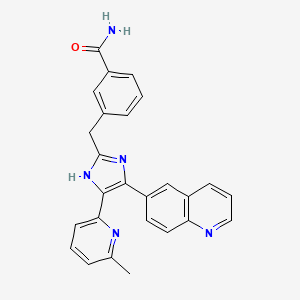
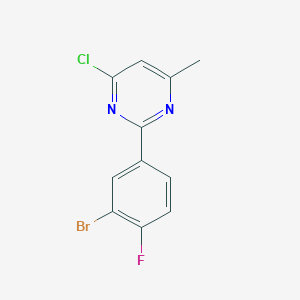
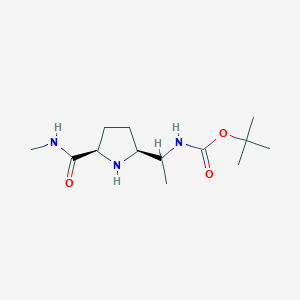
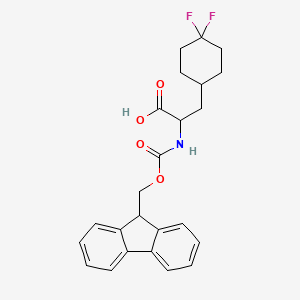
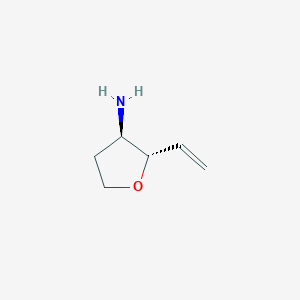
![(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15279794.png)
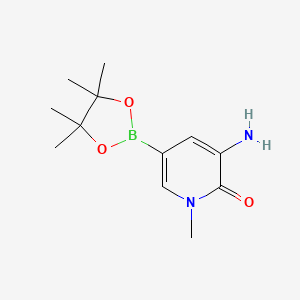
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B15279803.png)
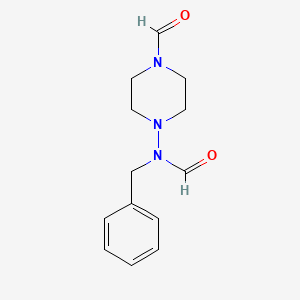
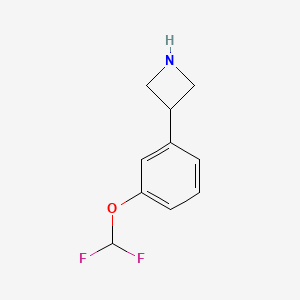
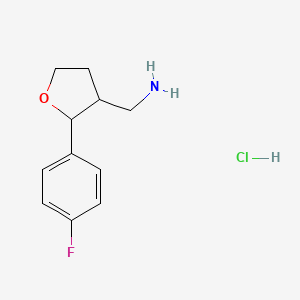
![7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)
